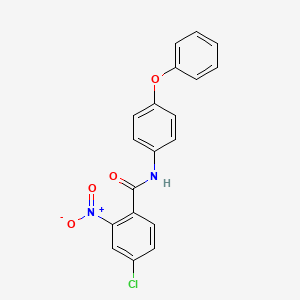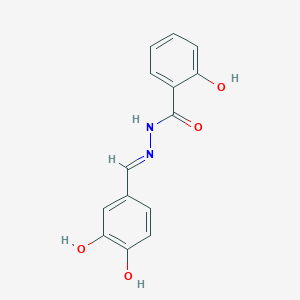![molecular formula C17H24N2O2 B6063290 4-[(cyclopropylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6063290.png)
4-[(cyclopropylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Cyclopropylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as CPMEP and belongs to the class of pyrrolidinone derivatives.
Mecanismo De Acción
The exact mechanism of action of CPMEP is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor plays a crucial role in regulating various physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
CPMEP has been shown to have several biochemical and physiological effects. It has been found to enhance the release of neurotransmitters such as dopamine and acetylcholine, which play a crucial role in regulating various cognitive functions. CPMEP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of CPMEP is its high selectivity for mGluR5. This selectivity makes it an ideal candidate for studying the role of this receptor in various physiological processes. However, one of the limitations of CPMEP is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on CPMEP. One of the areas of interest is the potential use of CPMEP in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of CPMEP in enhancing cognitive function and memory. Further research is also needed to understand the exact mechanism of action of CPMEP and its potential applications in medical research.
Conclusion:
In conclusion, CPMEP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It has been shown to exhibit significant activity against various diseases and disorders, including anxiety, depression, and schizophrenia. CPMEP has several biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for research on CPMEP, including its potential use in the treatment of neurodegenerative disorders and enhancing cognitive function and memory.
Métodos De Síntesis
The synthesis of CPMEP involves a multi-step process that starts with the reaction of 4-methoxyphenylacetonitrile with cyclopropylmethylamine. This reaction results in the formation of 4-(cyclopropylmethyl)amino)-1-(4-methoxyphenyl)butan-1-one. The next step involves the reaction of this intermediate product with pyrrolidin-2-one, which leads to the formation of CPMEP.
Aplicaciones Científicas De Investigación
CPMEP has been extensively studied for its potential applications in medical research. It has been found to exhibit significant activity against various diseases and disorders, including anxiety, depression, and schizophrenia. CPMEP has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
4-(cyclopropylmethylamino)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-6-4-13(5-7-16)8-9-19-12-15(10-17(19)20)18-11-14-2-3-14/h4-7,14-15,18H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGXZYYBKMIEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclopropylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6063215.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B6063237.png)
![2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6063240.png)
![2-[4-(cyclohexylamino)-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6063243.png)

![dimethyl 5-[(4-iodobenzoyl)amino]isophthalate](/img/structure/B6063261.png)
![3,5-dimethyl-2-(3-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6063265.png)
![{3-[5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B6063271.png)
![2-(2-hydroxyethyl)-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6063272.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B6063279.png)
![1-(allylsulfonyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6063296.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6063304.png)
![1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6063310.png)
